1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
Description
Contextual Significance of Benzimidazole (B57391) Scaffolds in Heterocyclic Synthesis
The benzimidazole scaffold is considered a "privileged structure" in drug discovery. lookchem.com This designation stems from its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. lookchem.comnbinno.com The physicochemical properties of the benzimidazole nucleus, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to effectively interact with macromolecules like enzymes and receptors. lookchem.com
Consequently, this heterocyclic system is a cornerstone in the synthesis of compounds with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive agents. sigmaaldrich.comchemicalbook.com Its structural similarity to purine (B94841) allows it to function as an antimetabolite, interfering with the synthesis of nucleic acids in pathological cells or microorganisms. The development of new synthetic methodologies to access functionalized benzimidazoles remains a primary focus for many research groups, driven by the continuous search for novel therapeutic agents. derpharmachemica.com
Scope and Academic Research Focus on 1-Methyl-1H-benzo[d]imidazole-7-carboxylic Acid
Direct academic research focusing exclusively on the simple molecule, this compound, is limited in publicly accessible literature. Instead, the scientific and industrial significance of this particular structural motif is overwhelmingly demonstrated through its role as a core component in more complex and high-value molecules. Specifically, derivatives of the 1H-benzo[d]imidazole-7-carboxylate skeleton are crucial intermediates in the synthesis of major pharmaceutical drugs.
The most prominent example is its role in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. The derivative, Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, is a key precursor for the synthesis of Candesartan and Azilsartan. nbinno.comscispace.comclockss.org Research, therefore, concentrates on the efficient and high-yield synthesis of these advanced intermediates rather than the unfunctionalized parent acid. google.comnih.gov The focus of numerous patents and synthetic chemistry studies is on optimizing the reaction pathways to these drug precursors, highlighting the applied nature of the research surrounding the 1H-benzo[d]imidazole-7-carboxylic acid scaffold. derpharmachemica.comnih.gov This demonstrates that while the parent compound itself may not be the subject of extensive direct study, its underlying structure is of immense importance to the pharmaceutical industry.
Methodological Approaches in Chemical Research of Complex Heterocyclic Systems
The study and synthesis of complex heterocyclic systems like benzimidazole derivatives rely on a sophisticated array of modern chemical methodologies. The structural elucidation and characterization of these molecules are routinely accomplished using a combination of spectroscopic and analytical techniques.
Common Analytical & Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the precise connectivity and stereochemistry of atoms within the molecule.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups, such as the carboxylic acid's C=O and O-H bonds.
X-Ray Crystallography: Offers definitive proof of structure by mapping the exact spatial arrangement of atoms in a crystalline solid.
In addition to these analytical methods, contemporary synthetic research employs innovative strategies to build and functionalize heterocyclic rings with greater efficiency and precision. google.com These include:
Metal-catalyzed cross-coupling reactions: Forging new carbon-carbon and carbon-heteroatom bonds.
C-H activation: Directly functionalizing carbon-hydrogen bonds, which simplifies synthetic routes. google.com
Multi-component reactions: Combining three or more reactants in a single step to rapidly build molecular complexity. google.com
Photoredox catalysis: Using light to drive chemical reactions under mild conditions. google.com
These advanced approaches are critical for accelerating the discovery and development of new heterocyclic compounds for various applications. dntb.gov.ua
Overview of Advanced Synthetic Strategies for Carboxylic Acid Functionalized Benzimidazoles
The synthesis of benzimidazoles, including those functionalized with carboxylic acids, has evolved significantly from classical methods. The traditional approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (like an ester or aldehyde) at high temperatures, often in the presence of a strong acid. acs.org While effective, this method can lack functional group tolerance.
Modern synthetic chemistry has introduced more refined and versatile strategies. Below is a table summarizing some of these advanced methods.
| Synthetic Strategy | Description | Key Features |
| Phillips Condensation | The classical method involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivatives, typically under acidic conditions and heat. acs.org | Simple, well-established, but can require harsh conditions. |
| Oxidative Condensation | Reaction of an o-phenylenediamine with an aldehyde, followed by an oxidation step to form the benzimidazole ring. Various oxidizing agents can be used. semanticscholar.org | Often proceeds under milder conditions than the Phillips method. |
| HBTU-Promoted Synthesis | A one-pot conversion of carboxylic acids and o-phenylenediamines into benzimidazoles using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling and cyclizing agent. acs.org | Mild reaction conditions, high yields, and good functional group compatibility. acs.org |
| Metal-Free Microdroplet Synthesis | An accelerated method where o-phenylenediamines and carboxylic acids react in electrostatically charged microdroplets, often analyzed in real-time by mass spectrometry. nih.gov | Extremely fast reaction times (orders of magnitude faster than bulk synthesis), no catalyst required. nih.gov |
| Nano-Catalyzed Synthesis | The use of nanoparticles, such as Zinc Oxide (ZnO-NPs), to catalyze the cyclocondensation reaction between o-phenylenediamine and aldehydes. | High yields, shorter reaction times, and potential for catalyst recycling, aligning with green chemistry principles. |
These advanced strategies offer chemists greater control over the synthesis of complex benzimidazole carboxylic acids, enabling the creation of novel molecules for research and development.
Structure
3D Structure
Properties
IUPAC Name |
3-methylbenzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXGKIPZPNWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262373 | |
| Record name | 1-Methyl-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672957-99-2 | |
| Record name | 1-Methyl-1H-benzimidazole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672957-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Approaches to 1 Methyl 1h Benzo D Imidazole 7 Carboxylic Acid and Its Structural Analogues
Retrosynthetic Analysis of the Benzimidazole (B57391) Carboxylic Acid Framework
A retrosynthetic analysis of 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid identifies the key strategic disconnections in its structure. The most logical approach involves breaking the two C-N bonds of the imidazole (B134444) ring. This disconnection simplifies the target molecule into two primary synthons: a substituted ortho-phenylenediamine and a one-carbon electrophile.
This strategy points to the key precursor, 3-amino-4-(methylamino)benzoic acid , which contains the necessary diamine functionality correctly positioned relative to the carboxylic acid group on the benzene (B151609) ring. The second component is a C1 source, typically formic acid or its equivalent, which will form the C2 position of the benzimidazole ring. This approach is advantageous as it builds the heterocyclic ring onto a readily accessible or synthetically preparable aromatic precursor, ensuring the correct placement of the carboxylic acid and N-methyl groups. scholarsresearchlibrary.com
Precursor Synthesis and Intermediate Functionalization Strategies
The successful synthesis of the target molecule is highly dependent on the efficient preparation of key precursors, particularly the ortho-substituted aniline derivative.
The primary precursor for the synthesis of this compound is 3-amino-4-(methylamino)benzoic acid . biosynth.comrlavie.comclearsynth.com The synthesis of this specific diamine can be envisioned through several routes, often starting from more common commercially available materials. A common strategy involves the functionalization of a substituted nitrobenzene.
For instance, a plausible route begins with a 4-substituted-3-nitrobenzoic acid derivative. The synthesis can proceed via the following steps:
N-Methylation: A nucleophilic aromatic substitution reaction on a substrate like 4-chloro-3-nitrobenzoic acid with methylamine introduces the required N-methyl group at the 4-position to yield 4-(methylamino)-3-nitrobenzoic acid.
Nitro Group Reduction: The nitro group at the 3-position is then reduced to an amine. This reduction can be achieved using various standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic media. researchgate.netorganic-chemistry.org This step yields the crucial diamine precursor, 3-amino-4-(methylamino)benzoic acid.
An alternative precursor strategy could involve starting with 2,3-diaminobenzoic acid and performing a selective N-methylation, though controlling selectivity can be challenging.
| Precursor Example | Starting Material | Key Transformation Steps |
| 3-amino-4-(methylamino)benzoic acid | 4-chloro-3-nitrobenzoic acid | 1. Nucleophilic substitution with methylamine. 2. Reduction of the nitro group. |
| 2-alkyl-1-phenylbenzimidazole-5-carboxylic acids | 3-nitro-4-(phenylamino)benzoic acid | Reductive cyclization. researchgate.net |
The introduction of the carboxylic acid group at the 7-position is most strategically accomplished by carrying it through the synthesis attached to the aromatic ring of the precursor. As outlined in the synthesis of 3-amino-4-(methylamino)benzoic acid, the carboxyl group is an integral part of the starting materials and is retained throughout the functionalization and reduction steps. This "carry-over" strategy is generally the most efficient method for synthesizing benzimidazole-7-carboxylic acids.
An alternative, though less common, approach would be to introduce the carboxyl group after the formation of the 1-methyl-1H-benzo[d]imidazole core. This could theoretically be achieved through ortho-lithiation of the benzimidazole ring followed by quenching with carbon dioxide (CO2). For example, a procedure for the carboxylation at the 2-position involves treating 1-methyl-1H-benzimidazole with n-butyllithium and then bubbling CO2 gas through the solution. chemicalbook.com Applying this to the 7-position would require selective deprotonation at that site, which can be challenging and may not be regioselective. Therefore, incorporating the carboxylic acid group into the initial phenylenediamine precursor is the preferred and more widely applicable methodology.
Cyclization Reactions for Benzimidazole Ring Formation
The final and defining step in the synthesis is the formation of the imidazole ring through cyclization of the ortho-phenylenediamine precursor.
The most established method for forming the benzimidazole ring is the Phillips-Ladenburg synthesis. semanticscholar.org This reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid under heating, often in the presence of a mineral acid like HCl which facilitates the dehydration and ring closure.
In the synthesis of this compound, the precursor 3-amino-4-(methylamino)benzoic acid is reacted with formic acid (HCOOH). The formic acid serves as the source for the single carbon atom at the 2-position of the benzimidazole ring. The reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization via attack of the second amino group, followed by dehydration to yield the final aromatic benzimidazole ring system. nih.gov Since the N-methyl group is already present on the diamine precursor, the reaction directly yields the desired N-methylated product.
| Cyclization Method | Precursor | Reagent | Key Features |
| Phillips-Ladenburg Reaction | 3-amino-4-(methylamino)benzoic acid | Formic Acid | Direct condensation and dehydration; forms the C2-unsubstituted imidazole ring. semanticscholar.org |
| HBTU-promoted cyclization | o-phenylenediamine (B120857) and a carboxylic acid | HBTU | One-pot conversion without the need for harsh acidic conditions. nih.gov |
Oxidative cyclization methods provide an alternative route to the benzimidazole core. These reactions typically involve the condensation of an ortho-phenylenediamine with an aldehyde. For the synthesis of a 2-unsubstituted benzimidazole like the target compound, formaldehyde would be the aldehyde of choice.
The reaction proceeds by forming a Schiff base intermediate, which then undergoes an intramolecular cyclization to form a dihydrobenzimidazole. This intermediate is subsequently oxidized to the aromatic benzimidazole. Various oxidizing agents can be used for this step. A notable approach is the "one-pot" synthesis where a substituted o-nitroaniline is reduced and cyclized in a single process. For example, reacting a 2-nitroamine with formic acid in the presence of iron powder can achieve reduction of the nitro group and subsequent cyclization in one step. organic-chemistry.org This strategy could be applied to a precursor like 4-(methylamino)-3-nitrobenzoic acid, providing an efficient, convergent route to the final product.
Late-Stage Functionalization and Derivatization Pathways of the Benzimidazole Core
Late-stage functionalization is a powerful strategy in medicinal chemistry to diversify a core structure and explore its structure-activity relationship. For this compound, functionalization can be targeted at either the benzimidazole moiety or the carboxylic acid group.
Regioselective Substitution at the Benzimidazole Moiety
The benzimidazole ring system has several positions available for substitution (C2, C4, C5, and C6). The regioselectivity of these reactions, particularly electrophilic aromatic substitution on the benzene part of the core, is governed by the directing effects of the existing substituents: the imidazole ring and the 7-carboxylic acid group.
The imidazole portion is generally considered an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the fusion points. Conversely, the carboxylic acid group is a deactivating, meta-directing group wikipedia.orglibretexts.org. In the case of this compound, the C4 and C6 positions are ortho and para to the imidazole fusion, while the C5 position is meta to the carboxylic acid. The C4 position is also ortho to the carboxylic acid group, which may introduce steric hindrance.
The interplay of these directing effects suggests that electrophilic substitution will likely occur at the C4 or C6 positions, activated by the imidazole ring, or at the C5 position, directed by the carboxylic acid group. The precise outcome would depend on the reaction conditions and the nature of the electrophile.
Common late-stage functionalization reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). These halogenated derivatives are valuable intermediates for further modifications via cross-coupling reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring. The nitro group is a versatile functional group that can be reduced to an amine, enabling a wide range of further derivatizations.
C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. Transition metal catalysis, particularly with palladium, rhodium, or copper, can enable the regioselective introduction of aryl, alkyl, or other functional groups. The C2 position of the benzimidazole ring is particularly susceptible to C-H activation due to its electronic properties.
Table 1: Potential Regioselective Substitution Reactions on the Benzimidazole Core
| Reaction Type | Reagents and Conditions | Potential Position(s) of Substitution | Product Type |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile, rt | C4, C5, or C6 | Bromo-1-methyl-1H-benzo[d]imidazole-7-carboxylic acid |
| Nitration | HNO₃, H₂SO₄, 0 °C to rt | C5 | 5-Nitro-1-methyl-1H-benzo[d]imidazole-7-carboxylic acid |
| C2-Arylation | Aryl halide, Pd catalyst, Base, High Temp | C2 | 2-Aryl-1-methyl-1H-benzo[d]imidazole-7-carboxylic acid |
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C7 position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives. These reactions are generally well-established and can be performed under standard conditions.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents can provide the corresponding esters. A chemoselective method for esterification utilizes reagents like Methyl 1H-imidazole-1-carboxylate (MImC), which can be effective even in the presence of other sensitive functional groups enamine.net.
Amide Bond Formation: The synthesis of amides from the carboxylic acid is a cornerstone of medicinal chemistry. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions. Other highly efficient coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Table 2: Common Transformations of the Carboxylic Acid Functionality
| Transformation | Reagents and Conditions | Amine/Alcohol Substrate | Product Type |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.), Reflux | Methanol | Methyl 1-methyl-1H-benzo[d]imidazole-7-carboxylate |
| Amide Coupling | HATU, DIPEA, DMF, rt | Benzylamine | N-Benzyl-1-methyl-1H-benzo[d]imidazole-7-carboxamide |
| Amide Coupling | EDC, HOBt, DCM, rt | Morpholine | (1-Methyl-1H-benzo[d]imidazol-7-yl)(morpholino)methanone |
| Acyl Halide Formation | SOCl₂, Reflux | N/A | 1-Methyl-1H-benzo[d]imidazole-7-carbonyl chloride |
These derivatization pathways allow for the systematic modification of the this compound scaffold, enabling the exploration of its chemical space for various applications.
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Benzo D Imidazole 7 Carboxylic Acid
Reactivity Profile of the Carboxylic Acid Group
The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.
The carboxylic acid group of 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid can be readily converted into esters and amides through standard coupling procedures. Esterification is typically achieved by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.
Amidation reactions proceed by first activating the carboxylic acid. Common activating agents include 1,1'-carbonyldiimidazole (B1668759) (CDI) or phosphonium-based reagents like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). acs.orgnih.gov The activated intermediate, often an imidazolide, is then treated with a primary or secondary amine to furnish the corresponding amide. acs.org For instance, the general synthesis of benzimidazole (B57391) amides often involves these activation steps to ensure high yields. nih.govrsc.org Copper-catalyzed oxidative direct amidation has also been reported as a method for forming amides from carboxylic acids and azoles, presenting a potential pathway for derivatization. beilstein-journals.org
A study on the reacylation of methylbenzimidazol-2-ylcarbamate with various carboxylic acids demonstrated that amides can be formed, though yields can be affected by steric factors and reaction temperature. ekb.eg This highlights the general utility of benzimidazole carboxylic acids in forming amide bonds. bohrium.com
Table 1: Representative Esterification and Amidation Conditions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | R-OH, H+ (catalyst), heat | 7-alkoxycarbonyl-1-methyl-1H-benzo[d]imidazole |
| Amidation | 1. CDI or HBTU, solvent (e.g., DMF) 2. R1R2NH | N,N-disubstituted-1-methyl-1H-benzo[d]imidazole-7-carboxamide |
This table presents generalized conditions based on standard organic transformations and literature on related compounds.
The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting (1-Methyl-1H-benzo[d]imidazol-7-yl)methanol is a valuable intermediate for further functionalization. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids but can be used to reduce ketone derivatives of benzimidazoles to the corresponding alcohols. researchgate.net
Decarboxylation, the removal of the carboxyl group, is a more challenging transformation for aromatic carboxylic acids. The process typically requires high temperatures and sometimes the presence of a catalyst. For instance, the decarboxylation of 1H-benzimidazole-2-carboxylic acid has been noted in the context of forming metal complexes. researchgate.net Photoinduced decarboxylative radical cascade reactions using iron catalysts have also been developed for aliphatic carboxylic acids in the presence of benzimidazole derivatives, suggesting a potential, albeit indirect, pathway for functionalization following decarboxylation. acs.org
Electrophilic Aromatic Substitution Patterns on the Benzo-Fused Ring
The benzimidazole ring system is generally susceptible to electrophilic aromatic substitution. The outcome of such reactions on this compound is directed by the combined electronic effects of the fused imidazole (B134444) ring, the N-methyl group, and the C-7 carboxylic acid group.
The imidazole portion is an activating group, directing electrophiles to the benzene (B151609) ring. The N-methyl group further enhances the electron-donating nature of the imidazole. Conversely, the carboxylic acid group is a deactivating, meta-directing group. The positions most activated by the imidazole ring are C-4 and C-6. Given that the C-7 position is occupied, the primary sites for electrophilic attack would be the C-4 and C-6 positions.
Studies on the nitration of 4-methylbenzimidazoles have shown that the major products are the 7-nitro derivatives, along with minor amounts of 5-nitro isomers. acs.org This indicates a strong directing effect from the imidazole moiety. By analogy, for this compound, electrophilic substitution would be expected to occur preferentially at the C-4 or C-6 position, with the precise regioselectivity depending on the specific electrophile and reaction conditions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Predicted Major Product(s) |
|---|---|
| Nitration (HNO₃/H₂SO₄) | 1-Methyl-4-nitro-1H-benzo[d]imidazole-7-carboxylic acid |
| Halogenation (Br₂/FeBr₃) | 4-Bromo-1-methyl-1H-benzo[d]imidazole-7-carboxylic acid |
Predictions are based on established directing group effects in aromatic chemistry.
Nucleophilic Reactivity at the Imidazole Nitrogen
The imidazole ring contains two nitrogen atoms. In this compound, the N-1 position is already substituted with a methyl group. The remaining nitrogen, N-3, possesses a lone pair of electrons and is nucleophilic. This nitrogen can be readily alkylated or acylated.
Alkylation with an alkyl halide would result in the formation of a 1,3-disubstituted benzimidazolium salt. biointerfaceresearch.com These salts are important as precursors for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis. The formation of these salts demonstrates the nucleophilic character of the N-3 atom. Nucleophilic attack can also be part of cyclization reactions; for instance, intramolecular SNAr reactions of benzimidazole derivatives can occur where a nitrogen acts as the nucleophile. nih.gov
Metal-Catalyzed Cross-Coupling Reactions at the Benzimidazole Core
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrhhz.netyoutube.com For this compound to participate directly in these reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate, on the benzene ring (positions C-4, C-5, or C-6).
Once a halogenated derivative is prepared (e.g., 4-Bromo-1-methyl-1H-benzo[d]imidazole-7-carboxylic acid), it can undergo various palladium-catalyzed cross-coupling reactions. nih.govacs.org
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding biaryl or vinyl-substituted benzimidazole. researchgate.netcumhuriyet.edu.trmdpi.com
Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a substituted vinyl group onto the benzimidazole core. researchgate.netnih.govwikipedia.org
Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would result in an alkynyl-substituted benzimidazole. researchgate.net
The efficiency of these reactions often relies on the use of specific ligands, such as N-heterocyclic carbenes derived from benzimidazolium salts, which stabilize the palladium catalyst. nih.govmdpi.comresearchgate.net Iron- and cobalt-catalyzed cross-coupling reactions have also been developed for N-heterocyclic halides. nih.gov
Rearrangement and Cycloaddition Reactions Involving the Compound
The benzimidazole core can participate in rearrangement and cycloaddition reactions, leading to more complex heterocyclic systems.
Rearrangement Reactions: Photochemical rearrangement of benzimidazole N-oxides to form benzimidazolones has been reported. rsc.org While the parent compound is not an N-oxide, this indicates the potential for skeletal rearrangements under specific conditions. Other classical organic rearrangements, such as the Beckmann rearrangement, are generally associated with specific functional groups (like oximes) not present in the parent molecule, but could be applied to derivatives. masterorganicchemistry.comorganic-chemistry.org
Cycloaddition Reactions: Benzimidazole derivatives can be involved in 1,3-dipolar cycloaddition reactions. For example, benzimidazolium salts can be converted into ylides, which then act as 1,3-dipoles. These can react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in [3+2] cycloaddition reactions to form fused pyrrolo-benzimidazole structures. researchgate.netrdd.edu.iq Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has also been used to link benzimidazoles to other molecules via a triazole bridge, typically starting from an N-propargylated benzimidazole derivative. researchgate.netuobaghdad.edu.iq
Design and Synthesis of Functionalized 1 Methyl 1h Benzo D Imidazole 7 Carboxylic Acid Analogues
Strategic Modifications at the N1-Methyl Position
The substituent at the N1 position of the benzimidazole (B57391) ring plays a critical role in modulating a molecule's steric and electronic properties, which can influence its binding affinity to biological targets and metabolic stability. While the parent compound features a methyl group, a variety of synthetic strategies allow for the introduction of diverse functionalities at this position.
A primary method for modifying the N1 position is through N-alkylation of a benzimidazole precursor that is unsubstituted at the nitrogen positions. For instance, reacting a 1H-benzo[d]imidazole-7-carboxylate ester with various alkyl halides or other electrophiles in the presence of a base can yield a range of N1-substituted analogues. A notable challenge in this approach is the potential for non-selective alkylation, which can produce a mixture of N1 and N3 isomers, often requiring chromatographic separation. nih.gov
Research has demonstrated the synthesis of N-substituted benzimidazoles with complex side chains. For example, N-methylation is a common step in derivatization processes. scholarsresearchlibrary.com More complex groups, such as a (4-methoxynaphthalen-1-yl)methyl group, have been successfully introduced at the N1 position through condensation reactions, highlighting the versatility of this synthetic handle for introducing bulky substituents. nih.gov These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the molecule's properties.
Table 1: Examples of N1-Position Modifications on the Benzimidazole Core
| Original N1-Substituent | Modified N1-Substituent | Synthetic Method | Purpose of Modification |
|---|---|---|---|
| Hydrogen | Methyl | N-methylation (e.g., with methyl iodide) | Enhance metabolic stability and steric bulk. |
| Hydrogen | (6-methoxy-5-methylpyrimidin-4-yl)methyl | N-alkylation with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine | Introduce complex heterocyclic motifs. nih.gov |
| Hydrogen | (4-methoxynaphthalen-1-yl)methyl | Condensation with 4-methoxynaphthalene-1-carbaldehyde | Introduce large, aromatic side chains to explore binding pockets. nih.gov |
Functionalization of the Carboxylic Acid Group for Conjugation
The carboxylic acid group at the C7 position is a versatile functional handle for conjugation to other molecules, such as peptides, polymers, or reporter tags. This functionalization is typically achieved through standard transformations like esterification or amidation. These reactions convert the carboxylic acid into a derivative that can serve as a prodrug to improve pharmacokinetic properties or to link the benzimidazole core to another molecular entity. wiley-vch.de
Amide bond formation is a widely used technique. Coupling reagents such as O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can efficiently promote the reaction between the benzimidazole carboxylic acid and an amine, including amino acids or peptides, under mild conditions. nih.gov This method is particularly valuable as it avoids harsh acidic conditions that could compromise other functional groups on the molecule. nih.gov
Esterification is another key strategy. Reagents like methyl imidazole (B134444) carbamate (MImC) offer a chemoselective method for converting carboxylic acids to their corresponding methyl esters with high yields and selectivity, providing a safer alternative to traditional reagents like diazomethane. enamine.net These esters can enhance the lipophilicity of the parent compound or act as intermediates for further transformations.
Table 2: Methods for Functionalizing the Carboxylic Acid Group
| Reaction Type | Reagent/Method | Resulting Functional Group | Application |
|---|---|---|---|
| Amidation | HBTU-assisted coupling with an amine (R-NH2) | Amide (-CONH-R) | Peptide conjugation, linking to bioactive molecules. nih.gov |
| Esterification | Reaction with an alcohol (R-OH) in acidic conditions | Ester (-COO-R) | Prodrug synthesis, intermediate for further reactions. |
| Esterification | Methyl imidazole carbamate (MImC) | Methyl Ester (-COOCH3) | Chemoselective esterification for complex molecules. enamine.net |
Introduction of Diverse Substituents on the Benzo-Fused Ring
Introducing substituents onto the benzo-fused portion of the benzimidazole ring is a powerful strategy for modulating the electronic properties and biological activity of the molecule. The most common approach for synthesizing these analogues is to start with a pre-functionalized benzene (B151609) derivative, typically a substituted o-phenylenediamine (B120857).
The classic Phillips benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid under dehydrating conditions. scholarsresearchlibrary.comnih.gov By choosing an appropriately substituted o-phenylenediamine, one can introduce a wide array of functional groups—such as halogens, nitro groups, alkyl chains, or methoxy groups—at specific positions on the benzo ring.
For example, the synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid was achieved via the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde. medcraveonline.com This "one-pot" method demonstrates how multiple substituents can be incorporated into the final structure by using complex, functionalized starting materials. medcraveonline.com Similarly, derivatives with varied electron-withdrawing and electron-donating groups have been synthesized to investigate their electronic effects on molecular properties. nih.gov
Table 3: Synthesis of Benzimidazole Analogues with Benzo-Ring Substitutions
| Substituent(s) | Position(s) | Precursor Molecule | Synthetic Approach |
|---|---|---|---|
| Halogens (F, Cl, Br) | 4, 5, 6, or 7 | Substituted o-phenylenediamine | Phillips condensation with an appropriate carboxylic acid. scholarsresearchlibrary.com |
| Nitro (NO2) | 5 or 6 | 4-Nitro-o-phenylenediamine | Condensation reaction. |
| Methoxy (OCH3) | 5 or 6 | 4-Methoxy-o-phenylenediamine | Condensation reaction. |
Development of Isomeric Benzimidazole Carboxylic Acids (e.g., -4, -5, -6 positions)
The synthesis of 1-methyl-1H-benzo[d]imidazole-7-carboxylic acid and its 4-carboxylic acid isomer originates from the same precursor, methyl 1H-benzo[d]imidazole-4-carboxylate. nih.gov N-alkylation of this precursor yields a mixture of the N1-alkylated-4-carboxylate and the N1-alkylated-7-carboxylate isomers, which must be separated chromatographically. nih.gov This highlights a key challenge in regioselective synthesis for these particular isomers.
The synthesis of the 5- and 6-carboxylic acid isomers typically starts from 3,4-diaminobenzoic acid. Condensation of this diamine with a suitable reagent (like formic acid to create an unsubstituted C2 position, followed by N-methylation) will yield a mixture of the 5- and 6-carboxylic acid derivatives. The specific isomer obtained can depend on the reaction conditions and the nature of the substituent at the C2 position. Several studies have focused on the synthesis and biological evaluation of benzimidazole-5-carboxylic acid derivatives. nih.gov
Table 4: Precursors for Isomeric Benzimidazole Carboxylic Acids
| Carboxylic Acid Position | Key Starting Material | Synthetic Note |
|---|---|---|
| 4- and 7- | 2,3-Diaminobenzoic acid | N-alkylation of the resulting benzimidazole-4-carboxylic acid often yields a mixture of the 4- and 7-isomers. nih.gov |
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into benzimidazole derivatives can lead to compounds with specific stereochemical interactions with biological targets, which is often crucial for efficacy and selectivity. Stereoselective synthesis can be achieved by incorporating a chiral center into one of the substituents or by using a chiral catalyst to control the formation of a stereocenter during the synthesis.
One effective strategy is to use chiral building blocks. For example, N-protected alpha-amino acids can be converted into the corresponding alpha-aminobenzimidazoles, creating chiral synthons that are valuable as ligands for catalysis or as drug leads. nih.gov This approach involves coupling a chiral amino acid with an o-phenylenediamine, followed by dehydrative cyclization to form the benzimidazole ring, thereby embedding the chiral center adjacent to the C2 position. nih.gov
Another approach involves enantioselective catalysis. For instance, achiral cobalt(III) catalysts combined with chiral carboxylic acids have been used to achieve asymmetric C-H bond activation, enabling the enantioselective synthesis of complex heterocyclic structures. nih.gov While not applied directly to this compound in the cited literature, this principle of using a chiral catalyst to direct the stereochemical outcome of a reaction is a powerful tool for creating chiral derivatives of the core scaffold. Attaching a chiral auxiliary to the nitrogen or carboxylic acid function, followed by a diastereoselective reaction and subsequent removal of the auxiliary, is another established method for achieving stereocontrol.
Computational Chemistry and Theoretical Characterization of 1 Methyl 1h Benzo D Imidazole 7 Carboxylic Acid
Electronic Structure Calculations and Molecular Orbital Analysis
Electronic structure calculations, predominantly employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid. Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to analyze the electronic characteristics of benzimidazole (B57391) derivatives. nih.govresearchgate.net
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov For benzimidazole systems, the HOMO and LUMO are typically localized across the π-conjugated ring system. nih.gov The presence of the electron-withdrawing carboxylic acid group at the 7-position and the methyl group at the N1-position influences the electron density distribution and the energies of these orbitals.
Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer processes and donor-acceptor interactions within the molecule. researchgate.netnih.gov This analysis can quantify the stabilization energies associated with intramolecular electron delocalization, such as the interactions between lone pair orbitals of nitrogen and oxygen atoms and the π* anti-bonding orbitals of the aromatic system. researchgate.net
Table 1: Representative FMO Energies and Properties for Substituted Benzimidazoles Note: The following data is illustrative of typical values for benzimidazole derivatives and not specific experimental or calculated values for this compound.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.8 to -6.2 | Electron-donating capacity |
| ELUMO | -0.8 to -1.5 | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.5 to 5.0 | Chemical reactivity and stability |
Conformational Analysis and Tautomerism Studies
The three-dimensional structure of this compound is defined by the orientation of its substituent groups. Conformational analysis, typically performed using DFT calculations, seeks to identify the most stable geometric arrangement (the global minimum on the potential energy surface). For this molecule, the primary degree of rotational freedom is around the single bond connecting the carboxylic acid group to the benzimidazole ring.
Computational studies on a closely related derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, have shown that the benzimidazole ring system is essentially planar. nih.gov DFT-optimized structures of this derivative correspond well with geometries determined by X-ray crystallography. nih.gov It is expected that this compound also adopts a largely planar benzimidazole core, with the carboxylic acid group potentially being slightly twisted relative to the ring to minimize steric hindrance.
Tautomerism is a key feature of many benzimidazole compounds. encyclopedia.pub However, in this compound, the methylation at the N1 position precludes the common N1-H/N3-H annular tautomerism that occurs in unsubstituted benzimidazoles. encyclopedia.pubbeilstein-journals.org While the carboxylic acid group can theoretically exhibit keto-enol tautomerism, this is generally energetically unfavorable for carboxylic acids compared to other carbonyl compounds. Therefore, the molecule is expected to exist predominantly in a single tautomeric form.
Table 2: Predicted Structural Parameters for this compound Note: These values are based on DFT calculations and X-ray data from closely related benzimidazole structures.
| Parameter | Expected Value |
|---|---|
| Benzimidazole Ring System | Planar |
| C(ring)-C(carboxyl) Bond Length | ~1.48 Å |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.35 Å |
| Dihedral Angle (Ring Plane - COOH Plane) | 0-20° |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis chemical shifts, vibrational modes)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which serves as a powerful tool for structural confirmation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations provide absolute shieldings, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). A strong correlation between calculated and experimental shifts confirms the proposed molecular structure. researchgate.net For this compound, distinct signals would be predicted for the N-methyl protons, the aromatic protons on the benzimidazole ring, and the carboxylic acid proton.
IR Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. DFT methods, such as B3LYP, can predict the vibrational modes of a molecule with good accuracy. nih.gov These calculations help in the assignment of experimental IR bands to specific molecular motions, such as the characteristic C=O stretching of the carboxylic acid, the aromatic C-H stretching, and various ring deformation modes. nih.govresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can elucidate the nature of the electronic transitions, often involving π→π* transitions within the aromatic system. nih.govresearchgate.net
Table 3: Predicted Key Spectroscopic Data for this compound Note: These are theoretically anticipated values based on computational studies of analogous compounds.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | -COOH Proton (δ) | 12.0 - 13.0 ppm |
| Aromatic Protons (δ) | 7.5 - 8.5 ppm | |
| N-CH₃ Protons (δ) | ~4.0 ppm | |
| ¹³C NMR | -COOH Carbonyl (δ) | 165 - 170 ppm |
| Aromatic Carbons (δ) | 110 - 145 ppm | |
| IR | ν(C=O) of COOH | ~1700 cm⁻¹ |
| ν(O-H) of COOH | 2500 - 3300 cm⁻¹ (broad) | |
| UV-Vis | λ_max (π→π*) | 270 - 290 nm |
Reaction Mechanism Elucidation via Quantum Chemical Methods
Quantum chemical methods are indispensable for investigating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy difference between the reactant and the transition state) allows for the prediction of reaction kinetics and the feasibility of a proposed pathway.
For this compound, several reactions could be studied computationally. A common reaction for carboxylic acids is esterification. A theoretical study of its reaction with an alcohol (e.g., methanol) would involve locating the transition state for the nucleophilic attack of the alcohol on the protonated carbonyl carbon. Computational methods could clarify the role of an acid catalyst in lowering the activation barrier. nih.govorientjchem.org Similarly, mechanisms for other reactions, such as amide formation or decarboxylation under specific conditions, could be elucidated, providing insights that guide synthetic efforts. rsc.org While specific mechanistic studies on this molecule are not prominent in the literature, the established methodologies are readily applicable.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Motifs, π-π Stacking)
The way molecules interact with each other in the solid state or in solution governs many of their physical properties. This compound has two primary functionalities that dictate its intermolecular interactions: the carboxylic acid group and the planar benzimidazole ring.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of strong hydrogen-bonded dimers in the solid state, a common structural motif for carboxylic acids. mdpi.com Computational analysis can be used to calculate the stabilization energy of such dimers, quantifying the strength of the hydrogen bonds.
π-π Stacking: The aromatic benzimidazole ring system can engage in π-π stacking interactions. rsc.org These are non-covalent interactions between aromatic rings that contribute significantly to the crystal packing. nih.gov Analysis of the crystal structure of a closely related derivative shows face-to-face π-π stacking between the benzimidazole and pyrimidine (B1678525) systems of adjacent molecules. nih.gov Computational models can predict the preferred stacking arrangement (e.g., parallel-displaced vs. T-shaped) and the associated interaction energies.
Tools like Hirshfeld surface analysis can be computationally generated to visualize and quantify the different types of intermolecular contacts within a crystal lattice, providing a detailed fingerprint of how molecules pack together. nih.gov
Table 4: Summary of Potential Intermolecular Interactions
| Interaction Type | Participating Groups | Expected Geometry | Relative Strength |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (-COOH) Dimer | Planar cyclic dimer | Strong |
| π-π Stacking | Benzimidazole Rings | Parallel-displaced | Moderate |
| C-H···O Interactions | Aromatic C-H and Carbonyl Oxygen | Directional | Weak |
Utility of 1 Methyl 1h Benzo D Imidazole 7 Carboxylic Acid in Advanced Organic Synthesis and Methodology Development
Role as a Precursor in Multi-Component Reactions
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid scaffold is a promising candidate for use in MCRs, either by participating in the reaction through its functional groups or by being synthesized in situ via an MCR approach.
While direct examples involving the 7-carboxylic acid isomer are not extensively documented, the utility of the broader benzimidazole (B57391) class in MCRs is established. For instance, a modified Gewald multicomponent reaction has been used to synthesize 2-aminothiophene-linked benzimidazoles from 2-cyanomethyl benzimidazoles, aldehydes, and elemental sulfur. nih.gov This illustrates the capacity of the benzimidazole core to serve as a foundation for constructing new heterocyclic rings through MCRs.
Furthermore, palladium-catalyzed multicomponent strategies have been developed for the synthesis of benzimidazole derivatives themselves. mdpi.com In this context, this compound can be viewed as a precursor that can be further functionalized. The carboxylic acid group can be converted into other reactive functionalities, such as amides or esters, which can then participate in various MCRs to build molecular complexity. The N-methyl group prevents reactions at the N1-position, thereby directing subsequent reactions to other sites on the molecule.
| Reaction Type | Benzimidazole Precursor | Other Components | Product Type |
| Modified Gewald Reaction | 2-(cyanomethyl)-benzimidazole | Aldehydes, Sulfur | 2-aminothiophene-benzimidazoles nih.gov |
| Palladium-Catalyzed MCR | o-phenylenediamines | Isocyanides, etc. | Substituted Benzimidazoles mdpi.com |
Application in Heterocycle Synthesis and Cascade Reactions
Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single pot, provide a powerful strategy for the rapid assembly of complex fused heterocyclic systems. The benzimidazole scaffold is an excellent platform for initiating such cascades, leading to novel polycyclic architectures.
Recent research has demonstrated the use of 2-arylbenzimidazoles in transition-metal-catalyzed cascade reactions involving C-H activation and subsequent annulation. researchgate.netnih.govacs.org For example, rhodium(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates proceeds through a C–H activation/ortho-alkenylation/intramolecular annulation cascade to furnish benzimidazole-fused isoindoles. nih.gov In these transformations, the benzimidazole core acts as a directing group and a foundational element for the construction of the new fused ring system.
This compound can serve as a valuable substrate for similar transformations. The carboxylic acid group at the 7-position could potentially influence the regioselectivity of C-H activation or serve as a synthetic handle for post-cascade modifications. Moreover, the benzimidazole core itself can be a key intermediate in the synthesis of other heterocycles. For example, substituted 1-methyl-1H-benzo[d]imidazole derivatives have been used as precursors for thiazolyl and quinazoline-containing compounds. nih.gov
| Cascade Type | Precursor | Reagent | Catalyst | Fused Heterocycle |
| [4+1] Annulation | 2-Arylbenzimidazole | Alkynoates | Rh(III) | Benzimidazole-fused isoindole nih.gov |
| [4+2] Annulation | 2-Arylbenzimidazole | 2-Diazocyclohexane-1,3-dione | Rh(III) | Benzimidazole-fused quinoline (B57606) researchgate.netacs.org |
| Nucleophilic Addition | Benzimidazole | Arynes | Transition metal-free | Fused Benzimidazoles nih.gov |
Development of Novel Protecting Group Strategies for the Carboxylic Acid Moiety
In multi-step organic synthesis, the protection and deprotection of functional groups is a critical strategy to ensure chemoselectivity. The carboxylic acid group of this compound is acidic and nucleophilic (as a carboxylate), requiring protection during reactions involving strong bases, nucleophiles, or organometallic reagents. jocpr.com The choice of protecting group must consider the stability of the N-methylated benzimidazole ring.
Common strategies for carboxylic acid protection involve conversion to an ester. jocpr.comresearchgate.net The specific type of ester is chosen based on the required stability and the conditions available for its removal, a concept known as orthogonality. acs.org
Methyl or Ethyl Esters : These are simple and robust protecting groups, typically removed by acid- or base-catalyzed hydrolysis. However, basic hydrolysis may not be suitable if other base-sensitive groups are present. researchgate.net
Benzyl (B1604629) Esters : A key advantage of benzyl esters is their removal under neutral conditions via catalytic hydrogenolysis (H₂/Pd), which is compatible with many other functional groups. researchgate.net
tert-Butyl Esters : These are stable to basic and nucleophilic conditions but are readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), offering an orthogonal removal strategy. researchgate.net
Silyl Esters : Groups like the "supersilyl" group offer exceptional stability, even towards organometallic reagents like n-BuLi, which is uncommon for most carboxyl protecting groups. domainex.co.uk They can be removed under specific conditions, such as photolytic deprotection. domainex.co.uk
Oxazolines : These can protect the carboxylic acid and can be removed with ethanolic HCl. They also offer the ability to be transformed into other functional groups, such as aldehydes. jocpr.com
Dithianyl-methyl (dM-Dim) Esters : This class of protecting groups is notable for its stability to both acidic and basic conditions and can be removed under nearly neutral oxidative conditions (e.g., with sodium periodate), providing excellent orthogonality. nih.gov
The following table summarizes common protecting groups for carboxylic acids and their typical deprotection methods.
| Protecting Group | Structure | Deprotection Condition(s) |
| Methyl Ester | -COOMe | Acid or Base Hydrolysis researchgate.net |
| Benzyl Ester | -COOBn | Catalytic Hydrogenolysis (H₂/Pd) researchgate.net |
| tert-Butyl Ester | -COOtBu | Mild Acid (e.g., TFA) researchgate.net |
| Supersilyl Ester | -COOSi(SiR₃)₃ | Photolysis; Fluoride ions domainex.co.uk |
| Oxazoline | Cyclic structure | Acid Hydrolysis jocpr.com |
| dM-Dim Ester | Dithiane-based | Neutral Oxidation (e.g., NaIO₄) nih.gov |
Utilization in Divergent Synthetic Pathways
Divergent synthesis is a powerful strategy for generating molecular diversity from a common starting material. By slightly changing reagents or reaction conditions, a single precursor can be directed down different reaction pathways to produce a variety of structurally distinct scaffolds. This approach, often termed diversity-oriented synthesis (DOS), is particularly valuable in drug discovery. researchgate.net
The benzimidazole scaffold is well-suited for privileged-substructure-based DOS (p-DOS), where the core heterocyclic system is elaborated into diverse polyheterocyclic skeletons. researchgate.netacs.org A compelling example is the substrate-controlled divergent synthesis of fused heterocycles from 2-arylbenzimidazoles. Reaction with 2-diazocyclohexane-1,3-diones under Rh(III) catalysis leads to benzimidazole-fused quinolines via a [4+2] annulation. In contrast, reacting the same benzimidazole precursor with diazonaphthalen-1(2H)-ones under similar conditions results in spirocyclic benzimidazole-fused isoindoles through a [4+1] cyclization. researchgate.netacs.org This switch in reaction outcome is controlled solely by the choice of the diazo coupling partner, demonstrating a highly efficient divergent pathway.
This compound can be integrated into such divergent synthetic schemes. The core structure can undergo divergent annulations, while the carboxylic acid at the 7-position provides a crucial anchor point for further diversification, allowing for the attachment of various side chains or the construction of compound libraries after the core divergent synthesis is complete.
Catalyst Design and Ligand Development Based on the Benzimidazole Carboxylic Acid Scaffold
The structural features of this compound make it an attractive scaffold for the design of ligands for metal-catalyzed reactions. The molecule possesses multiple potential coordination sites: the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group. This arrangement allows it to act as a bidentate N,O-ligand, forming stable chelate rings with a metal center.
The coordination chemistry of benzimidazole derivatives is well-established, and they have been used to create complexes with a wide range of transition metals and lanthanides. nih.govresearchgate.netnih.gov Specifically, 1H-benzimidazole-2-carboxylic acid has been shown to form coordination polymers with lanthanide ions, where it acts as a flexible multidentate ligand, coordinating through both the imidazole nitrogen and the carboxylate oxygen. nih.gov Such coordination polymers can have interesting material properties, including luminescence.
By analogy, this compound can be used to synthesize discrete metal complexes or extended coordination polymers. The N-methyl group enhances solubility and provides steric influence without eliminating the key N3 coordination site. These resulting metal complexes could find applications in:
Homogeneous Catalysis : Chiral versions of such ligands could be used for asymmetric catalysis.
Material Science : The formation of metal-organic frameworks (MOFs) or coordination polymers with specific electronic or photophysical properties. nih.gov
Bioinorganic Chemistry : Mimicking the active sites of metalloenzymes or as therapeutic agents. Metal complexes of benzimidazole derivatives have shown promising antitumor activity. researchgate.netresearchgate.net
Furthermore, benzimidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), a class of powerful ligands in modern catalysis. nih.govnih.gov The benzimidazole core of the target molecule could be functionalized to create novel NHC ligands, with the carboxylic acid group providing a means to tune solubility or anchor the catalyst to a solid support.
Coordination Chemistry and Metal Organic Framework Mof Precursor Studies
Ligand Design Principles for 1-Methyl-1H-benzo[d]imidazole-7-carboxylic Acid
The rigid benzimidazole (B57391) core provides a well-defined spatial arrangement of the coordinating groups, which is a desirable characteristic for the predictable assembly of ordered structures like MOFs. bldpharm.com The combination of a hard carboxylate oxygen donor and a softer imidazole (B134444) nitrogen donor allows for coordination with a wide variety of metal ions, each exhibiting preferential binding based on the hard and soft acids and bases (HSAB) principle.
Table 1: Key Structural and Electronic Features for Ligand Design
| Feature | Description | Implication for Coordination |
|---|---|---|
| Coordination Sites | Carboxylate group (O-donors) and Imidazole ring (N-donor) | Potential for chelation and bridging, leading to higher dimensional structures. |
| Rigidity | Fused bicyclic benzimidazole core | Promotes the formation of predictable and stable framework structures. |
| N-Methylation | Methyl group on one imidazole nitrogen | Blocks one potential coordination site, leading to more controlled coordination geometries. |
| Donor Atom Types | Hard oxygen and borderline nitrogen donors | Versatility in coordinating with a range of metal ions. |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves solvothermal or hydrothermal methods. mdpi.com In these processes, the ligand and a metal salt are dissolved in a suitable solvent and heated in a sealed vessel, leading to the crystallization of the coordination complex upon cooling.
The carboxylic acid moiety of this compound can coordinate to metal ions in several ways: monodentate, bidentate chelating, or bidentate bridging. bldpharm.com The imidazole nitrogen, being a neutral donor, typically coordinates in a monodentate fashion. The interplay of these coordination modes is a key factor in determining the final structure of the coordination polymer. nih.gov
Table 2: Possible Coordination Modes
| Functional Group | Coordination Mode | Description |
|---|---|---|
| Carboxylic Acid | Monodentate | One oxygen atom coordinates to a single metal center. |
| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. | |
| Bidentate Bridging | Each oxygen atom coordinates to a different metal center, linking them. |
The nature of the metal ion, the reaction conditions (e.g., temperature, solvent, pH), and the metal-to-ligand ratio all influence the final structure of the coordination product. Depending on these factors, this compound can form:
Monomeric species: Where a single metal ion is coordinated by one or more ligand molecules, which are not bridged to other metal centers.
Dimeric species: Involving two metal centers bridged by the ligand.
Polymeric species: Extending into one, two, or three-dimensional networks, which are of particular interest for the formation of MOFs. nih.gov
Application as a Linker in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The bifunctional nature and rigidity of this compound make it an excellent candidate for a linker, or building block, in the construction of both MOFs and COFs. tcichemicals.com
In MOF design, the geometry of the ligand and the coordination preference of the metal ion dictate the resulting topology of the framework. By carefully selecting metal clusters (secondary building units, or SBUs) with specific geometries, it is possible to target the synthesis of MOFs with desired network topologies. The angular disposition of the carboxylic acid and the imidazole N-donor in this compound can lead to the formation of frameworks with specific pore sizes and shapes.
For COFs, which are constructed from organic linkers connected by strong covalent bonds, this molecule can be chemically modified to participate in various condensation reactions. tcichemicals.com For instance, the carboxylic acid can be converted to an acyl chloride or an amine to facilitate the formation of ester or amide linkages, respectively.
The assembly of MOFs using this linker typically follows solvothermal or hydrothermal synthesis routes. nih.gov The choice of solvent is crucial as it can influence the coordination and the final framework structure. Modulators, such as other carboxylic acids, are sometimes added to control the crystallization process and improve the quality of the resulting MOF crystals. nih.gov
For COF synthesis, solvothermal methods are also common, often under inert conditions to prevent side reactions. nih.gov The reactions are typically reversible, which allows for the "self-healing" of defects and the formation of highly crystalline materials. Common linkage chemistries for COF formation include boronate ester and imine bond formation. tcichemicals.comrsc.org While this compound does not directly participate in these specific reactions, its functional groups can be modified to incorporate the necessary reactive moieties for COF assembly.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Analytical Methodologies for Structural Elucidation of 1 Methyl 1h Benzo D Imidazole 7 Carboxylic Acid and Its Derivatives
Spectroscopic Characterization Techniques (e.g., Advanced NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are among the most powerful techniques used to characterize 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR) : This technique is used to identify the number, environment, and connectivity of hydrogen atoms. For benzimidazole (B57391) derivatives, aromatic protons typically appear in the downfield region of the spectrum (δ 7.0–8.5 ppm). The methyl group attached to the nitrogen (N-CH₃) would resonate as a singlet in the upfield region, typically around δ 2.5–4.0 ppm. researchgate.net The carboxylic acid proton, if not exchanged with the deuterated solvent, would appear as a broad singlet at a very downfield chemical shift.
¹³C-NMR (Carbon-13 NMR) : This analysis confirms the carbon skeleton of the molecule. Aromatic carbons in the benzimidazole ring system are observed in the δ 110–150 ppm range. mdpi.com The carbonyl carbon of the carboxylic acid group is typically found further downfield, often above δ 165 ppm. mdpi.com The carbon of the N-methyl group would appear significantly upfield. mdpi.com
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound.
Electrospray Ionization (ESI-MS) : This soft ionization technique is commonly used to validate the molecular weight by identifying the molecular ion peak, often as a protonated species [M+H]⁺. For instance, a derivative of the target compound, N-(1H-benzimidazol-2-yl) acetamide, shows a clear molecular ion peak in its mass spectrum. ekb.eg Advanced high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. ekb.eg Fragmentation patterns observed in the mass spectrum can also offer valuable structural information about different parts of the molecule. nih.govresearchgate.net
Infrared (IR) Spectroscopy is useful for identifying the presence of specific functional groups. For this compound, characteristic absorption bands would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group (around 1680-1710 cm⁻¹), and C=N and C=C stretching vibrations from the benzimidazole ring system. mdpi.comekb.eg
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | |
| ¹H | N-CH₃ | 2.5 - 4.0 | researchgate.net |
| ¹H | Carboxylic Acid (COOH) | > 10.0 (often broad) | mdpi.com |
| ¹³C | Aromatic (Ar-C) | 110 - 150 | mdpi.com |
| ¹³C | Carboxylic Acid (C=O) | > 165 | mdpi.com |
| ¹³C | N-CH₃ | ~30-40 | rsc.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.
For a derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a single-crystal X-ray diffraction study confirmed its molecular structure. nih.gov The analysis revealed that the compound crystallizes in the monoclinic P2₁/n space group. nih.gov Such studies provide critical data on the conformation of the molecule, for example, the dihedral angle between the benzimidazole and pyrimidine (B1678525) mean planes was determined to be 84.11 (3)°. nih.govmpg.de The crystal structure of benzimidazole derivatives is often stabilized by intermolecular hydrogen bonding patterns. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₆N₄O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Z | 4 |
| Dihedral Angle (benzimidazole-pyrimidine) | 84.11 (3)° |
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for separating compounds from reaction mixtures and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for determining the purity of non-volatile compounds like this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, the percentage purity of the compound can be accurately determined by analyzing the area of the peak corresponding to the product relative to any impurity peaks.
Gas Chromatography (GC) : For more volatile derivatives, GC can be employed. The compound is vaporized and passed through a column, separating it from impurities based on boiling point and interactions with the stationary phase. The technique is often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.
Flash Chromatography : On a preparative scale, flash chromatography is used to purify compounds and isolate them from byproducts. For example, structural isomers of a methyl 1H-benzo[d]imidazole-7-carboxylate derivative were successfully separated using this method. nih.gov
Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.org
Elemental Analysis and Quantitative Methods
Elemental analysis provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized molecule. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.comrsc.org
For example, the characterization of various benzimidazole derivatives frequently includes elemental analysis data, presented as "Anal. calcd for: C₁₃H₉FN₂: C 73.57, H 4.27, N 13.20. Found: C 73.59, H 4.29, N 13.22," demonstrating a very close match between theoretical and experimental values. rsc.org
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 80.39 | 80.43 |
| Hydrogen (H) | 5.19 | 5.22 |
| Nitrogen (N) | 14.42 | 14.44 |
Emerging Research Frontiers and Future Prospects for 1 Methyl 1h Benzo D Imidazole 7 Carboxylic Acid Chemistry
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often at odds with modern principles of environmental stewardship. ijarsct.co.inchemmethod.com Conventional routes frequently require harsh conditions, such as prolonged heating, the use of strong acids like polyphosphoric acid, and reliance on hazardous solvents, leading to significant waste and energy consumption. chemmethod.comnih.gov In response, the field is rapidly pivoting towards sustainable and green synthetic methodologies. ijarsct.co.inchemmethod.com
Green chemistry offers a framework to design chemical processes that minimize or eliminate the use and generation of hazardous substances. ijarsct.co.inchemmethod.com For benzimidazole synthesis, this involves several key strategies:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, drastically reducing reaction times from hours to mere seconds or minutes while often improving product yields. rjptonline.org
Novel Catalysis: Researchers are exploring the use of greener and more efficient catalysts. This includes recyclable nanocatalysts, such as Zinc Oxide Nanoparticles (ZnO-NPs), and metal-free approaches that avoid heavy metal contamination. sphinxsai.comnih.gov A novel metal-free route using electrostatically charged microdroplets has demonstrated the ability to accelerate reactions by orders of magnitude under ambient conditions. nih.govbohrium.com
Eco-Friendly Solvents: A major focus is the replacement of toxic organic solvents with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DESs). mdpi.com Some methods have even achieved solvent-free conditions, further reducing the environmental impact. sphinxsai.com
These modern approaches align with the core principles of green chemistry, such as waste prevention, maximizing atom economy, and designing safer chemical processes. ijarsct.co.in
| Parameter | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Reaction Time | Hours to days chemmethod.comnih.gov | Seconds to minutes (Microwave, Microdroplet) rjptonline.orgnih.gov |
| Energy Input | High (prolonged reflux/heating) chemmethod.com | Low to moderate (targeted microwave heating, ambient conditions) rjptonline.orgnih.gov |
| Solvents | Hazardous organic solvents, strong acids (PPA) ijarsct.co.innih.gov | Water, ionic liquids, deep eutectic solvents, or solvent-free sphinxsai.commdpi.com |
| Catalysts | Often requires stoichiometric strong acids nih.gov | Recyclable nanocatalysts (ZnO-NPs), metal-free systems sphinxsai.comnih.gov |
| Waste Generation | High, difficult to treat ijarsct.co.in | Minimized, often with recyclable components ijarsct.co.inmdpi.com |
Application in Supramolecular Chemistry and Self-Assembly
The structure of 1-Methyl-1H-benzo[d]imidazole-7-carboxylic acid is ideally suited for applications in supramolecular chemistry. This field focuses on chemical systems composed of multiple molecules connected by non-covalent interactions. The benzimidazole core, containing both hydrogen bond donors and acceptors, and the carboxylic acid group are key features that drive molecular self-assembly. acs.orgacs.org
The primary forces governing the self-assembly of such molecules are strong, directional hydrogen bonds, particularly ionic N−H···O and O−H···O interactions. acs.orgacs.org These interactions can guide the molecules to form predictable, ordered structures like chains, sheets, and other complex architectures. In crystallizing, these building blocks can generate polar hydrogen-bonded layers that serve as scaffolds to control molecular packing in two dimensions. acs.orgacs.org The specific placement of the methyl group on the N1 position of the imidazole (B134444) ring in this compound will influence the resulting hydrogen-bonding patterns, offering a tool for fine-tuning the final supramolecular structure. This control over crystal engineering is crucial for designing materials with specific, predictable solid-state properties.
| Interaction Type | Participating Groups | Role in Assembly | Reference |
|---|---|---|---|
| Ionic Hydrogen Bond (N−H···O) | Imidazolium Cation (N-H) and Carboxylate Anion (O) | Forms primary chains of alternating cations and anions. | acs.orgacs.org |
| Ionic Hydrogen Bond (O−H···O) | Carboxylic Acid (O-H) and Carboxylate Anion (O) | Connects anions to form secondary chains or cross-links. | acs.orgacs.org |
| Weaker Hydrogen Bond (C-H···O) | Imidazolium Cation (C-H) and Carboxylate Anion (O) | Dominates interactions between layers, influencing 3D packing. | acs.org |
Development of Next-Generation Functional Materials with the Benzimidazole Carboxylic Acid Scaffold
The benzimidazole carboxylic acid scaffold is a foundational component for creating next-generation functional materials, particularly in the realm of medicinal chemistry. researchgate.netnih.gov Its physicochemical attributes, including the ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind effectively with biological macromolecules like enzymes and nucleic acids. nih.gov This makes the scaffold an excellent starting point for the rational design of new therapeutic agents. nih.govnih.gov
The carboxylic acid group at the 7-position is particularly valuable, as it serves as a versatile chemical handle for synthesizing a diverse library of derivatives. chemshuttle.com By converting the acid to esters, amides, or other functional groups, researchers can systematically modify the compound's properties to optimize its function. Research has demonstrated the successful application of this scaffold in developing a range of bioactive compounds.
| Application Area | Description | Example Target | Reference |
|---|---|---|---|
| Anticancer Agents | Derivatives are designed to inhibit cancer cell growth, often by targeting enzymes or DNA. | Human Topoisomerase I, Pin1 Inhibitors | nih.govnih.govnih.gov |
| Antimicrobial Agents | Modifications to the scaffold enhance inhibitory potency against pathogenic bacteria and fungi. | Bacterial FtsZ protein, Fungal lanosterol (B1674476) 14α-demethylase | researchgate.netnih.gov |
| Antiviral Agents | The scaffold is used to design inhibitors of viral enzymes crucial for replication. | Neuraminidase (Influenza) | analis.com.my |
| Enzyme Inhibitors | Serves as a core structure for developing potent and selective inhibitors for various enzymes. | Kinases, Proteases, Proton Pumps | chemshuttle.comanalis.com.my |
Integration with Machine Learning and AI in Chemical Synthesis Design
This integration is primarily realized through Computer-Aided Synthesis Planning (CASP). nih.govacs.org ML models, particularly deep neural networks, are trained on vast databases of known chemical reactions. nih.gov These models can then perform complex tasks that were once the exclusive domain of expert chemists:
Retrosynthesis Prediction: AI algorithms can propose one or more step-by-step pathways to build a complex target molecule from simpler, commercially available starting materials. acs.orgnih.gov
Reaction Outcome Prediction: Forward-prediction models can anticipate the likely products of a given set of reactants and conditions, helping to validate the proposed synthetic steps and avoid failed experiments. acs.org
Optimization of Reaction Conditions: AI can analyze multi-variable experimental data to suggest the optimal temperature, solvent, catalyst, and other parameters to maximize yield and minimize waste, aligning with green chemistry goals. imperial.ac.uk
By leveraging these computational tools, chemists can explore a much broader chemical space, uncover non-intuitive synthetic strategies, and reduce the time and resources spent on trial-and-error experimentation. nih.govimperial.ac.uk
| Stage | AI/ML Contribution | Key Benefit | Reference |
|---|---|---|---|
| Design & Planning | Performs retrosynthetic analysis to identify potential synthesis routes from starting materials. | Accelerates discovery of viable pathways; uncovers novel routes. | nih.govacs.orgnih.gov |
| Feasibility Assessment | Predicts the outcome of forward reactions to validate proposed steps and identify potential side products. | Reduces experimental failures and improves resource efficiency. | acs.org |
| Process Optimization | Uses algorithms (e.g., Bayesian optimization) to find the ideal reaction conditions for maximizing yield and purity. | Enhances efficiency and sustainability of the chemical process. | imperial.ac.uk |
| Automation | Integrates with robotic platforms to execute the AI-designed synthesis in a fully automated workflow. | Enables high-throughput synthesis and discovery. | nih.govnih.gov |
Interdisciplinary Research Opportunities in Chemical Sciences
The multifaceted nature of this compound positions it at the intersection of several scientific disciplines, fostering a rich landscape for collaborative research. The full potential of this molecular scaffold can only be realized through synergistic efforts that bridge traditional scientific boundaries.
Medicinal Chemistry and Computational Biology: The design of next-generation therapeutics will rely on close collaboration between synthetic chemists and computational biologists. nih.gov Chemists can synthesize novel derivatives of the benzimidazole scaffold, while computational experts can perform molecular docking studies and simulations to predict how these compounds will interact with specific protein targets, guiding the design of more potent and selective drugs. nih.gov
Synthetic Chemistry and Materials Science: The self-assembly properties of the benzimidazole carboxylic acid core are of great interest to materials scientists. acs.org By working with synthetic chemists to create derivatives with tailored electronic and steric properties, materials scientists can explore the creation of novel supramolecular polymers, organic semiconductors, or sensor materials based on controlled, non-covalent assembly.
Green Chemistry and Chemical Engineering: Developing truly sustainable synthetic routes requires a partnership between chemists and chemical engineers. While chemists can discover novel green reactions at the lab scale, engineers are needed to design and optimize processes for large-scale production that are energy-efficient, minimize waste, and allow for catalyst recycling and solvent recovery. ijarsct.co.inmdpi.com
Data Science and Automated Synthesis: The integration of AI in synthesis design opens up a frontier for collaboration between data scientists and chemists. nih.govnih.gov Data scientists can develop more sophisticated predictive models, while chemists can provide the experimental data needed to train and validate these models. This partnership is essential for creating fully automated synthesis platforms that can accelerate the discovery of new molecules and materials. nih.govimperial.ac.uk
These interdisciplinary collaborations are crucial for translating the fundamental chemical properties of this compound into practical applications that address major challenges in medicine, materials, and sustainability.
Q & A
Q. Why do synthetic yields vary significantly across studies for the same derivative?
- Factors :
- Purification Methods : Silica gel chromatography (60–80% recovery) vs. HPLC (≥95% purity but lower yields) .
- Reagent Quality : Impurities in starting materials (e.g., o-phenylenediamine) reduce cyclization efficiency. Use HPLC-grade reagents and monitor purity via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
